molecular formula C14H12F3N3O2 B2744382 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline CAS No. 2034246-83-6

6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline

Cat. No.: B2744382
CAS No.: 2034246-83-6
M. Wt: 311.264
InChI Key: VLJBLJLKOWIGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline is a versatile chemical compound with a unique structure that enables exploration of novel pathways for drug discovery and development. This compound is part of the quinoxaline family, which is known for its wide range of applications in pharmaceuticals, agriculture, and advanced materials .

Preparation Methods

The synthesis of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves several steps. One method includes the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields . Another method involves coupling quinoxaline-6-carbaldehyde with specific reagents in the presence of catalysts and solvents .

Chemical Reactions Analysis

6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by using oxidizing agents such as oxygen or other oxidants.

    Reduction: Reduction reactions typically involve reducing agents like hydrogen or hydrides.

    Substitution: Nucleophilic aromatic substitution reactions are common, especially with fluoroalkyl alcohols.

    Coupling Reactions: Palladium-catalyzed C–H trifluoroethoxylation and other cross-coupling reactions are also significant.

Scientific Research Applications

This compound has numerous scientific research applications:

    Chemistry: It is used in the synthesis of various organic intermediates and pharmaceuticals.

    Biology: Quinoxalin-6-yl derivatives have been evaluated for their kinase inhibitory activity, showing potential as TGF-β type I receptor kinase inhibitors.

    Medicine: The compound’s unique structure allows for the exploration of novel pathways in drug discovery and development.

    Industry: It is used in the production of advanced materials and agricultural agents due to the unique impact of fluorine atoms on physicochemical and biological properties.

Mechanism of Action

The mechanism of action of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit TGF-β type I receptor kinase phosphorylation, which plays a crucial role in cell proliferation, differentiation, adhesion, migration, and apoptosis . The compound’s binding interactions and selectivity index make it a promising candidate for further drug development .

Comparison with Similar Compounds

6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline can be compared with other quinoxaline derivatives such as:

    Olaquindox: Used as an antibiotic in the market.

    Echinomycin: Known for its anti-cancer properties.

    Atinoleutin: Another quinoxaline derivative with significant biological activity.

The uniqueness of this compound lies in its trifluoroethoxy group, which enhances its physicochemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

quinoxalin-6-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)8-22-10-6-20(7-10)13(21)9-1-2-11-12(5-9)19-4-3-18-11/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJBLJLKOWIGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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